PROPYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
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Overview
Description
PROPYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is an organic compound that belongs to the class of esters. Esters are characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to another carbon atom. This compound is notable for its complex structure, which includes a quinoline ring, an ethylphenyl group, and a benzoate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multiple stepsThe final step involves esterification with propyl benzoate under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are commonly employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, alcohols, and substituted quinoline compounds .
Scientific Research Applications
PROPYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of PROPYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The quinoline ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)benzoate
- Methyl 4-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)benzoate
- Butyl 4-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)benzoate
Uniqueness
PROPYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl group may provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its ethyl, methyl, and butyl counterparts .
Properties
Molecular Formula |
C28H26N2O3 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
propyl 4-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C28H26N2O3/c1-3-17-33-28(32)21-13-15-22(16-14-21)29-27(31)24-18-26(20-11-9-19(4-2)10-12-20)30-25-8-6-5-7-23(24)25/h5-16,18H,3-4,17H2,1-2H3,(H,29,31) |
InChI Key |
MCONFZAYSIIPAN-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)CC |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
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